molecular formula C8H18N2 B13858857 2,3-Diethylpiperazine

2,3-Diethylpiperazine

Cat. No.: B13858857
M. Wt: 142.24 g/mol
InChI Key: FOCWTZQPHKNTMZ-UHFFFAOYSA-N
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Description

Contextualization within Piperazine (B1678402) Chemistry Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a significant scaffold in medicinal chemistry and materials science. nih.govnih.gov It is a prevalent feature in a multitude of biologically active compounds, including approved drugs. mdpi.comresearchgate.netthieme-connect.com The versatility of the piperazine structure allows for extensive chemical modifications, influencing its physicochemical properties such as basicity, solubility, and conformational flexibility. researchgate.net

While a substantial portion of research on piperazine-containing drugs has focused on substitutions at the nitrogen atoms, with approximately 80% of such drugs being N-substituted, there is growing interest in the functionalization of the carbon atoms of the piperazine ring. mdpi.com Introducing substituents onto the carbon backbone, as seen in 2,3-diethylpiperazine, offers a pathway to novel chemical entities with distinct three-dimensional structures and potential for new biological activities. This C-functionalization expands the structural diversity of piperazines beyond what is achievable with N-substitution alone. mdpi.com The presence of ethyl groups at the 2 and 3 positions introduces chirality and steric bulk, which can significantly impact the molecule's interaction with biological targets.

Historical Trajectories of this compound Research

Historically, research on piperazine and its derivatives dates back to the early 20th century, with initial applications including use as an anthelmintic. wikipedia.org Over the decades, the focus expanded to a wide array of therapeutic areas. ijpsr.com The exploration of C-substituted piperazines like this compound is a more recent development in the broader history of piperazine chemistry. Early research on substituted piperazines often involved simpler alkyl groups, such as methyl groups, to study their stereochemistry and conformational properties. nptel.ac.iniucr.orgiucr.org For instance, studies on 2,5-dimethylpiperazine (B91223) and 3,6-dimethylpiperazine-2,5-dione (B1208400) provided foundational knowledge on the cis/trans isomerism and conformational preferences of substituted piperazine rings. nptel.ac.iniucr.orgresearchgate.net The synthesis and characterization of more complex derivatives like this compound represent a progression towards finer control over the molecular architecture of this heterocyclic system.

Fundamental Academic Significance of this compound

The academic significance of this compound lies primarily in its stereochemical complexity and its potential as a building block in synthetic chemistry. The presence of two adjacent chiral centers at the C2 and C3 positions gives rise to multiple stereoisomers (diastereomers and enantiomers). The study of these isomers, their synthesis, and their distinct properties is of fundamental interest in stereochemistry.

Furthermore, substituted piperazines are crucial in the development of new materials and catalysts. The specific stereochemistry of molecules like (2R,6R)-2,6-dimethylpiperazine has been shown to be ideal for designing ligands for asymmetric catalysis. vulcanchem.com Similarly, the stereoisomers of this compound could serve as chiral ligands or synthons for creating complex molecules with defined three-dimensional structures. The reactivity of the piperazine nitrogens allows for further derivatization, making it a versatile scaffold for constructing a library of compounds for various research applications. nih.gov

Scope and Objectives of Current Research Paradigms

Current research involving substituted piperazines is multifaceted, with significant efforts in medicinal chemistry, materials science, and catalysis. In medicinal chemistry, the objective is often to synthesize novel piperazine derivatives and evaluate their biological activity against various targets. nih.govijpsr.com For instance, piperazine derivatives are being investigated as inhibitors of enzymes like mitochondrial NADH-ubiquinone oxidoreductase (Complex I). nih.gov The introduction of substituents on the carbon framework, as in this compound, is a strategy to explore new chemical space and develop compounds with improved potency and selectivity. nih.gov

A key objective in contemporary synthetic chemistry is the development of efficient and stereoselective methods for the synthesis of C-substituted piperazines. mdpi.com This includes the use of modern synthetic techniques to control the stereochemistry at the C2 and C3 positions of the piperazine ring. The ability to selectively synthesize specific stereoisomers of this compound is crucial for studying their individual properties and for their application as chiral auxiliaries or in the synthesis of enantiomerically pure final products. Research also focuses on the synthesis and characterization of coordination compounds involving substituted piperazines, exploring their structural and magnetic properties. researchgate.net

Interactive Data Table: Properties of Piperazine and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Feature
PiperazineC4H10N286.14Unsubstituted parent heterocycle
This compoundC8H18N2142.24Diethyl substitution at adjacent carbons
2,5-DimethylpiperazineC6H14N2114.19Dimethyl substitution at opposing carbons
N,N'-DimethylpiperazineC6H14N2114.19Dimethyl substitution at nitrogen atoms
(2R,5S)-1-Boc-2,5-diethylpiperazineC13H26N2O2242.36N-protected chiral diethylpiperazine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

2,3-diethylpiperazine

InChI

InChI=1S/C8H18N2/c1-3-7-8(4-2)10-6-5-9-7/h7-10H,3-6H2,1-2H3

InChI Key

FOCWTZQPHKNTMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(NCCN1)CC

Origin of Product

United States

**advanced Synthetic Methodologies for 2,3 Diethylpiperazine and Its Derivatives**

Stereoselective Synthesis of 2,3-Diethylpiperazine Isomers

The synthesis of specific isomers of this compound requires precise control over the formation of the two stereocenters at the C2 and C3 positions. Diastereoselective and enantioselective methods are employed to achieve this.

Diastereoselective synthesis aims to produce a specific diastereomer (e.g., cis or trans) in excess. One common approach involves the nucleophilic addition to a chiral α-amino sulfinylimine. For instance, the synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has been achieved through the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to an α-amino sulfinylimine bearing Ellman's auxiliary nih.gov. A similar strategy could be envisioned for this compound, where the addition of an ethyl nucleophile to a suitable chiral imine precursor would establish the relative stereochemistry.

Another powerful diastereoselective method is intramolecular hydroamination. A modular synthesis of 2,6-disubstituted piperazines with high diastereoselectivity has been reported, where the key step is an intramolecular hydroamination of an aminoalkene derived from a chiral cyclic sulfamidate organic-chemistry.org. This approach could be adapted for the synthesis of trans-2,3-diethylpiperazine by designing an appropriate aminoalkene precursor.

The stereochemical outcome of these reactions is highly dependent on the nature of the substrate, the reagents, and the reaction conditions. The choice of chiral auxiliary or catalyst plays a pivotal role in directing the stereoselectivity of the key bond-forming step.

Table 1: Comparison of Diastereoselective Methods for Disubstituted Piperazines

Method Key Step Typical Diastereoselectivity Reference
Nucleophilic Addition to Chiral Imines Addition of a nucleophile to a chiral sulfinylimine High (often >90:10 dr) nih.gov
Intramolecular Hydroamination Cyclization of an aminoalkene High (trans selectivity) organic-chemistry.org
Iminium Ion Reduction Reduction of a cyclic iminium ion Dependent on reducing agent nih.gov
Acyliminium Ion Reduction Reduction of a cyclic acyliminium ion Dependent on reducing agent nih.gov

Enantioselective catalysis offers an efficient route to chiral piperazine (B1678402) derivatives, often starting from achiral precursors. A prominent strategy involves the catalytic asymmetric allylic alkylation of piperazin-2-ones, which can then be reduced to the corresponding piperazines nih.govcaltech.edu. This method utilizes a chiral palladium catalyst, typically with a PHOX ligand, to achieve high yields and enantioselectivities nih.govcaltech.edu. For the synthesis of enantiopure this compound, a similar catalytic approach could be developed, potentially involving an asymmetric Michael addition or an asymmetric hydrogenation of a suitable tetrahydropyrazine precursor.

Copper-catalyzed cyclizative aminoboration has also emerged as a powerful tool for the enantioselective synthesis of cis-2,3-disubstituted piperidines, which are structurally related to piperazines nih.govresearchgate.net. This method, employing a chiral copper catalyst, provides access to the desired products in good yields and with excellent enantioselectivities nih.gov. The extension of this methodology to diamine substrates could provide a direct route to chiral 2,3-disubstituted piperazines.

Table 2: Enantioselective Catalytic Synthesis of Piperazine Precursors

Reaction Type Catalyst System Substrate Product Yield (%) ee (%) Reference
Asymmetric Allylic Alkylation [Pd2(pmdba)3] / (S)-tBu-PHOX N-protected piperazin-2-one α-Allyl-piperazin-2-one 85 95 caltech.edu
Asymmetric Allylic Alkylation Pd(dba)2 / (R,R)-ANDEN-Ph PHOX N-Boc piperazin-2-one α,α-Diallyl-piperazin-2-one 92 96 nih.gov
Cyclizative Aminoboration [CuOTf]2·benzene / (S,S)-Ph-BPE N-alkenyl hydroxylamine ester cis-2,3-disubstituted piperidine 62 96 nih.gov

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction wikipedia.org. After the desired stereocenter(s) are set, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a variety of asymmetric transformations, including the synthesis of chiral building blocks for complex molecules williams.eduresearchgate.net.

In the context of this compound synthesis, a chiral auxiliary could be attached to a glycine-derived precursor. Diastereoselective alkylation of the resulting enolate with an ethyl halide would install the first stereocenter. Subsequent elaboration and cyclization would lead to the chiral piperazine, after which the auxiliary can be cleaved. For example, the synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines utilized Ellman's sulfinamide auxiliary to control the diastereoselectivity of the key nucleophilic addition step nih.gov.

The choice of the chiral auxiliary is critical, as it must effectively control the stereochemistry of the reaction and be readily removable under mild conditions without racemization.

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Type Typical Application Reference
Evans Oxazolidinones Acylating agent Asymmetric aldol reactions, alkylations williams.eduresearchgate.net
Ellman's Sulfinamide Chiral amine source Synthesis of chiral amines and imines nih.gov
Pseudoephedrine Amino alcohol Asymmetric alkylations wikipedia.org
Camphorsultam Sulfonamide Asymmetric Diels-Alder, aldol, and alkylation reactions wikipedia.org

Classical and Modern Approaches to Piperazine Ring Formation

The construction of the piperazine ring is a fundamental step in the synthesis of this compound. Both established and contemporary methods are utilized for this purpose.

Intramolecular cyclization is a common strategy for forming the piperazine ring. This typically involves a precursor containing two nitrogen atoms separated by a four-carbon chain, with appropriate functional groups to facilitate ring closure. For instance, the synthesis of monoketopiperazines has been achieved through the acylation of a secondary amine with bromoacetic acid, followed by an in situ intramolecular substitution by a vicinal amine mdpi.com. A similar approach, starting from a suitably substituted 1,2-diamine, could be employed to construct the this compound ring.

Palladium-catalyzed cyclization reactions have also been developed for the synthesis of highly substituted piperazines. These methods often involve the coupling of a diamine with a propargyl unit, leading to the formation of the piperazine ring with good regio- and stereochemical control organic-chemistry.org.

Reductive amination is a versatile and widely used method for the formation of amines and can be applied to the synthesis of the piperazine ring masterorganicchemistry.comorganic-chemistry.org. A common approach involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by reduction of the resulting diimine intermediate. For the synthesis of this compound, the reductive amination of butane-2,3-dione (diacetyl) with a suitable ethylenediamine derivative would directly lead to the desired piperazine core.

The choice of reducing agent is crucial for the success of this reaction, with common reagents including sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3) masterorganicchemistry.com. Catalytic hydrogenation can also be employed. The conditions for the reductive amination can be optimized to control the stereochemical outcome, particularly when chiral diamines or catalysts are used.

More recent developments in reductive amination include the use of amine-borane complexes as efficient and environmentally friendly reducing agents purdue.edupurdue.edu. These reagents can offer improved chemoselectivity and are effective for a wide range of substrates.

Cycloaddition Reactions

Cycloaddition reactions represent a powerful and atom-economical approach to constructing the piperazine core. acs.orgnih.gov These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, allowing for the controlled formation of stereocenters and complex ring systems.

One notable strategy is the formal [3+3]-cycloaddition, which can be catalyzed by transition metals. An iridium-catalyzed method provides a direct route to C-substituted piperazines through the head-to-head coupling of imines. acs.orgnih.gov This 100% atom-economic process is highly regio- and diastereoselective, employing a bench-stable iridium catalyst under mild conditions to yield a single diastereoisomer. acs.orgnih.gov The addition of N-oxides has been shown to significantly enhance the catalytic activity and selectivity of this transformation. acs.org

Dipolar cycloadditions, such as the [3+2] cycloaddition, are also employed, particularly for synthesizing piperazine precursors like 2-oxo-piperazines. researchgate.net In this approach, a 1,3-dipole, such as a nitrone, reacts with a dipolarophile (an alkene) to form a bicyclic isoxazolidine intermediate. researchgate.netlibretexts.org Subsequent reductive cleavage of the N-O bond in the intermediate yields a 3,4-substituted 2-oxo-piperazine, which can be further reduced to the corresponding piperazine. researchgate.netnih.gov This method allows for the introduction of substituents onto the piperazine skeleton from a variety of available alkenes. researchgate.net

Table 1: Overview of Cycloaddition Strategies for Piperazine Synthesis
Reaction TypeKey ReactantsCatalyst/ConditionsKey FeaturesReference
[3+3] CycloadditionIminesIridium complexes (e.g., [IrCl(cod)(PPh₃)])High atom economy; Excellent regio- and diastereoselectivity. acs.orgnih.gov
[3+2] Dipolar CycloadditionNitrone + AlkeneThermalForms 2-oxo-piperazine precursors; Allows for diverse substitution. researchgate.net
[3+2] Dipolar CycloadditionHydrazonoyl chlorides + Bis(enaminone)Dioxane, Triethylamine, RefluxSynthesis of complex piperazine-linked hybrids. nih.gov

Functionalization and Derivatization Strategies of the this compound Scaffold

Once the this compound core is formed, further derivatization is crucial for modulating its properties. Functionalization can occur at the nitrogen atoms, which is traditional, or more recently, at the carbon atoms of the ring through advanced C-H activation techniques.

The nucleophilic nature of the secondary amines in the piperazine ring makes N-functionalization straightforward and widely utilized.

N-Alkylation is commonly achieved through several methods:

Nucleophilic Substitution: This involves reacting the piperazine with alkyl halides (e.g., chlorides, bromides) or sulfonates. nih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Reductive Amination: This two-step, one-pot process involves the reaction of the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride or hydrogen gas with a catalyst. nih.govnih.gov

Michael Addition: For activated alkenes (e.g., α,β-unsaturated esters or nitriles), the piperazine can undergo a conjugate addition to form N-alkylated products.

N-Acylation introduces a carbonyl group onto the nitrogen atom, forming an amide linkage. This is readily accomplished by treating the piperazine with acylating agents such as:

Acyl chlorides nih.gov

Carboxylic acid anhydrides

Carboxylic acids, in the presence of a coupling agent

These reactions are fundamental for building a wide array of piperazine-containing molecules. nih.govresearchgate.net

Direct functionalization of the carbon-hydrogen (C-H) bonds on the piperazine ring is a modern and powerful strategy that circumvents the need for pre-functionalized starting materials. mdpi.com This approach allows for the introduction of substituents at positions that are otherwise difficult to access. encyclopedia.pub

Photoredox Catalysis has emerged as a key technology for C-H functionalization. mdpi.com Using iridium- or ruthenium-based photocatalysts, or even organic dyes, visible light can be used to generate a radical at the α-carbon to a nitrogen atom. mdpi.comresearchgate.net This radical can then couple with various partners:

C-H Arylation: Coupling with electron-deficient arenes (e.g., 1,4-dicyanobenzene) allows for the direct formation of a C-C bond between the piperazine ring and an aromatic system. mdpi.comencyclopedia.pub

C-H Alkylation: Organic photoredox catalysis can facilitate the coupling of the piperazine radical with Michael acceptors to achieve α-C-H alkylation. mdpi.com

Stannyl Amine Protocol (SnAP) Reagents offer an alternative route for the de novo synthesis of C-H functionalized piperazines. mdpi.comencyclopedia.pub This method involves the cyclization of an α-amino radical, generated from a tin-substituted diamine, onto an imine. mdpi.com Initially requiring stoichiometric copper, the process has been refined to work with catalytic amounts of copper, enhancing its efficiency and applicability. mdpi.comencyclopedia.pub

These C-H functionalization methods provide novel avenues for creating structural diversity directly on the carbon skeleton of the piperazine scaffold, which has traditionally been a significant synthetic challenge. mdpi.comresearchgate.net

Table 2: Selected C-H Functionalization Methods for the Piperazine Core
MethodologyCatalyst/ReagentCoupling PartnerBond FormedReference
Photoredox C-H ArylationIr(ppy)₃1,4-Dicyanobenzeneα-Aryl C-C mdpi.comresearchgate.net
Photoredox C-H VinylationIr(ppy)₂(dtbbpy)PF₆Vinyl sulfonesα-Vinyl C-C researchgate.net
SnAP Chemistry (Catalytic)Copper catalystAldehydes (via imine)α-Aryl/Alkyl C-C mdpi.comencyclopedia.pub

Heterocyclic annulation involves the construction of a new ring fused or appended to the existing this compound scaffold. This strategy is employed to create more complex, polycyclic systems.

One approach involves palladium-catalyzed cyclization reactions, which can be used for the modular synthesis of highly substituted piperazines and related nitrogen heterocycles. acs.org This process can couple a diamine component with a propargyl unit to afford diverse products with high regio- and stereochemical control under mild conditions. acs.org

Another method is the use of radical cyclizations to build new heterocyclic rings. For instance, Mn(OAc)₃-mediated oxidative radical cyclization of unsaturated N-acyl piperazine derivatives with 1,3-dicarbonyl compounds can be used to synthesize novel piperazine-substituted dihydrofuran molecules. nih.gov

Furthermore, multicomponent reactions followed by cycloaddition can generate complex structures. For example, piperazine-linked bis(chromene) hybrids bearing pyrazole units have been synthesized via a [3+2] cycloaddition protocol, demonstrating the construction of multiple heterocyclic systems around a central piperazine linker. nih.gov

Green Chemistry Principles and Sustainable Synthesis in this compound Production

The principles of green chemistry are increasingly influencing the synthesis of piperazines, aiming to reduce waste, improve energy efficiency, and use less hazardous materials. mdpi.com

Photocatalysis, as mentioned in C-H functionalization, is considered a green and sustainable method because it often uses visible light as a renewable energy source and can operate under mild conditions. mdpi.comresearchgate.net The development of organic photocatalysts, in particular, offers greater sustainability as they can be derived from renewable materials and avoid the cost and potential toxicity associated with transition metals. mdpi.com The direct reaction of piperazine with specific anhydrides has also been noted as a green synthetic route for creating novel biocompatible polymers. rsc.org

Atom economy is a core principle of green chemistry, maximizing the incorporation of atoms from starting materials into the final product. Catalytic processes are fundamental to achieving high atom economy.

Iridium-Catalyzed Cycloadditions: The [3+3] cycloaddition of imines to form the piperazine ring is a prime example of a 100% atom-economic reaction, where all atoms of the two imine molecules are incorporated into the cyclic product. acs.orgnih.gov

Borrowing Hydrogen Methodology: This sustainable approach, catalyzed by transition metals, can form piperazines from diols and amines. nih.gov The only byproduct in this process is water, making it highly atom-economical.

Photocatalytic Synthesis: A novel route for piperazine synthesis has been developed using semiconductor-loaded zeolite composite catalysts (e.g., TiO₂/Hβ). researchgate.net This photocatalytic method allows for the synthesis of piperazine at room temperature from precursors like N-(2,3-dihydroxypropyl)ethylenediamine, showcasing a sustainable approach with high yields. researchgate.net

These catalytic systems not only improve the efficiency and selectivity of piperazine synthesis but also align with the goals of sustainable chemistry by minimizing waste and energy consumption. acs.orgresearchgate.net

Solvent Selection and Waste Minimization Strategies

Research into the synthesis of various piperazine structures has demonstrated that the solvent medium can dictate the success of a reaction. For instance, in the cyclization reactions forming the piperazine ring, the solubility of reactants and intermediates is paramount. google.com Solvents like C1 to C6 alcohols (e.g., ethanol, propanol) and aromatic hydrocarbons with boiling points between 60-120°C are often preferred to ensure reactants remain in solution and to facilitate reaction at moderate temperatures. google.com

The polarity and proticity of the solvent can significantly affect reaction pathways and the formation of byproducts. In modern synthetic approaches, such as photoredox catalysis for C-H functionalization of piperazine rings, solvent systems are meticulously optimized. For example, a shift from a 4:1 mixture of CH2Cl2/HFIP to 4:1 HFIP/CH3CN was found to be crucial for enabling the use of catalytic amounts of copper, thereby expanding the substrate scope. mdpi.com

Detailed Research Findings: Solvent Effects

The impact of solvent choice on the synthesis of substituted piperazines is illustrated by comparative studies. While specific data for this compound is limited, general findings for analogous syntheses provide valuable insights. The following interactive table summarizes the effect of different solvents on a representative N-alkylation reaction to form a piperazine derivative.

Table 1: Effect of Solvent on a Representative Piperazine N-Alkylation Reaction

Solvent Dielectric Constant (ε) Reaction Time (h) Yield (%) Purity (%) E-Factor*
Toluene 2.4 12 75 92 15.2
Dichloromethane 9.1 8 82 90 25.5
Acetonitrile 37.5 6 88 95 12.8
Ethanol 24.5 10 85 96 9.5
Water 80.1 24 60 85 5.1

*E-Factor (Environmental Factor) is the mass ratio of waste to desired product; lower is better. nih.gov Data is representative and compiled from general principles of green chemistry and piperazine synthesis.

Waste Minimization Strategies

Adherence to the principles of green chemistry is essential for developing sustainable synthetic routes. jctjournal.com Key strategies to minimize waste in the production of this compound and related compounds include:

Atom Economy: Designing synthetic transformations that maximize the incorporation of all reactant atoms into the final product. nih.govaarf.asia This involves preferring addition and cyclization reactions over substitution reactions that generate stoichiometric byproducts.

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives. This includes using water, alcohols (like ethanol), or supercritical fluids. mdpi.comnih.gov In some cases, one of the reactants, such as an excess of an amine, can serve as the solvent, which simplifies the process and reduces waste streams. organic-chemistry.orgmdpi.com

Catalysis: Employing catalytic rather than stoichiometric reagents reduces waste and often allows for milder reaction conditions. nih.gov For example, catalytic hydrogenation is a cleaner alternative to using metal hydrides for reduction steps.

Process Intensification: Combining multiple reaction steps into a one-pot synthesis reduces the need for intermediate isolation and purification steps, which are major sources of solvent waste. nih.gov

The following table provides a comparative overview of a traditional versus a green synthetic approach for a generic piperazine derivative, highlighting the potential for waste reduction.

Table 2: Comparison of Traditional vs. Green Synthesis Strategies

Parameter Traditional Approach Green Chemistry Approach
Solvents Toluene, Dichloromethane google.comnih.gov Ethanol, Water, or reactant as solvent organic-chemistry.orgmdpi.com
Reagents Stoichiometric bases, protecting groups nih.gov Catalytic methods, avoiding derivatives nih.gov
Purification Multi-step extraction, column chromatography nih.gov One-pot synthesis, crystallization
Waste Generated High (large E-Factor/PMI) Low (low E-Factor/PMI)

| Energy Use | High heating/cooling cycles | Reactions at ambient temperature where possible aarf.asia |

By integrating careful solvent selection with modern waste minimization strategies, the synthesis of this compound can be optimized to be not only efficient and high-yielding but also environmentally responsible.

**stereochemical and Conformational Analysis of 2,3 Diethylpiperazine**

Isomeric Forms and Their Elucidation

Substitution at the C2 and C3 positions of the piperazine (B1678402) ring gives rise to both diastereomers and enantiomers.

The presence of two substituents on the piperazine ring allows for cis-trans isomerism, a form of diastereomerism. wikipedia.org In this context, the cis isomer has both ethyl groups on the same side of the average plane of the ring, while the trans isomer has them on opposite sides. wikipedia.orglibretexts.org

cis-2,3-Diethylpiperazine: The two ethyl groups are oriented on the same face of the ring. In a chair conformation, this necessitates that one substituent occupies an axial position while the other is equatorial.

trans-2,3-Diethylpiperazine: The two ethyl groups are on opposite faces of the ring. This arrangement allows for a conformation where both bulky ethyl groups can reside in the more sterically favorable equatorial positions.

Generally, for 1,2-disubstituted six-membered rings, the trans isomer is thermodynamically more stable than the cis isomer because it can adopt a di-equatorial conformation, which minimizes steric strain. libretexts.org The separation and characterization of cis and trans isomers of substituted piperazines are often achieved through chromatographic methods, with their distinct structures confirmed by spectroscopic analysis. nih.gov

The presence of two chiral centers at C2 and C3 also introduces enantiomerism. The nature of this chirality depends on the cis or trans configuration of the substituents.

The trans isomer is chiral and exists as a pair of enantiomers: (2R,3R)-2,3-diethylpiperazine and (2S,3S)-2,3-diethylpiperazine. These molecules are non-superimposable mirror images of each other.

The cis isomer , despite having two chiral centers, is an achiral meso compound. This is because the molecule possesses an internal plane of symmetry that makes it superimposable on its mirror image. stackexchange.com

The synthesis of specific enantiomers of chiral piperazines typically requires asymmetric synthesis strategies or the resolution of a racemic mixture. nih.govresearchgate.net The determination of enantiomeric purity is critical in pharmaceutical applications and is commonly performed using chiral high-performance liquid chromatography (HPLC). mdpi.com

Isomeric FormStereochemical DescriptionChirality
cis-2,3-Diethylpiperazine(2R,3S) or (2S,3R)Achiral (meso)
trans-2,3-Diethylpiperazine(2R,3R) / (2S,3S) pairChiral (Exists as a pair of enantiomers)

Conformational Preferences and Dynamics of the Piperazine Ring

The piperazine ring is not planar and, like cyclohexane, adopts puckered conformations to relieve angle and torsional strain.

The most stable and predominant conformation for the piperazine ring is the chair conformation . nih.gov In this form, all carbon-carbon bonds are staggered, minimizing torsional strain. libretexts.org The piperazine ring can undergo a dynamic process of ring inversion, known as a chair flip, where one chair conformation converts into the other. masterorganicchemistry.com

This interconversion proceeds through several higher-energy intermediate conformations:

Half-Chair: The initial transition state on the path from chair to boat.

Twist-Boat: An intermediate that is lower in energy than the pure boat form.

Boat: A high-energy conformation characterized by steric repulsion between the "flagpole" hydrogens (or substituents) at the 1 and 4 positions and eclipsed torsional interactions along the sides. libretexts.org

The energy barrier between the chair and boat conformations in piperazine systems is generally low enough to allow for rapid interconversion at room temperature. nih.gov This dynamic equilibrium can be slowed or "frozen" at low temperatures for study by techniques like NMR spectroscopy. masterorganicchemistry.comrsc.org

The presence of the two ethyl groups at the C2 and C3 positions has a profound impact on the conformational equilibrium of the piperazine ring. Bulky substituents strongly prefer to occupy the more spacious equatorial positions to avoid destabilizing steric interactions, particularly 1,3-diaxial interactions, with other axial atoms. libretexts.org

In trans-2,3-diethylpiperazine , the lowest energy conformation is a chair form where both ethyl groups are in equatorial positions (di-equatorial). This arrangement minimizes steric strain and makes the trans isomer significantly more stable.

In cis-2,3-diethylpiperazine , a chair conformation forces one ethyl group into an equatorial position and the other into a more sterically hindered axial position (axial-equatorial). The resulting 1,3-diaxial interactions involving the axial ethyl group increase the molecule's conformational energy.

In some cases, severe steric strain from bulky axial substituents can cause the ring to adopt a twist-boat conformation to better accommodate the groups and alleviate the unfavorable interactions. rsc.org This has been observed in piperazine derivatives with bulky substituents that create significant allylic strain in a chair form. rsc.org

Spectroscopic Techniques for Conformational Studies

Several spectroscopic techniques are indispensable for elucidating the complex stereochemistry and conformational dynamics of substituted piperazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying conformational behavior in solution. rsc.org

¹H NMR: The coupling constants (J-values) between adjacent protons can differentiate between axial and equatorial orientations. Large couplings are typically observed between two axial protons, whereas smaller couplings are seen between axial-equatorial or di-equatorial protons.

¹³C NMR: The chemical shifts of ring carbons are sensitive to the steric environment and can provide clues about the dominant conformation.

Dynamic NMR (DNMR): By recording NMR spectra at various temperatures, it is possible to study the kinetics of conformational interconversions. At low temperatures, the exchange is slow, and separate signals for axial and equatorial protons may be observed. As the temperature increases, these signals broaden and eventually coalesce into a single averaged signal. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process. rsc.orgnih.gov

X-ray Crystallography: This technique provides unambiguous information about the molecular structure, including relative stereochemistry (cis/trans) and conformation, in the solid state. nih.govbohrium.com It has been used to confirm chair and twist-boat conformations in various piperazine derivatives. rsc.orgacs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for identifying functional groups. In conformational analysis, the vibrational frequencies of bonds like N-H can sometimes provide insight into their orientation (axial vs. equatorial). rsc.org

TechniqueInformation Obtained
¹H and ¹³C NMR Determination of dominant conformer, distinction between cis and trans isomers, analysis of proton orientations (axial/equatorial) via coupling constants. rsc.org
Dynamic NMR Calculation of the energy barrier (ΔG‡) for chair-boat ring interconversion from the coalescence temperature of signals. rsc.orgnih.gov
X-ray Crystallography Definitive solid-state structure, confirmation of relative stereochemistry and ring conformation (e.g., chair, boat). bohrium.comacs.org
FT-IR Spectroscopy Identification of functional groups; can provide supportive evidence for conformational preferences (e.g., N-H orientation). rsc.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., VT-NMR, NOESY)

Advanced NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of molecules like 2,3-diethylpiperazine. Techniques such as Variable Temperature NMR (VT-NMR) and Nuclear Overhauser Effect Spectroscopy (NOESY) provide deep insights into conformational equilibria and stereochemistry.

Variable Temperature (VT) NMR: The piperazine ring can undergo a ring-flipping process, interconverting between two chair conformations. This process can exchange the axial and equatorial positions of the substituents. At room temperature, if this ring flip is fast on the NMR timescale, the signals for the axial and equatorial protons (and carbons) will be averaged, leading to broader or simplified spectra. By lowering the temperature, VT-NMR can slow this conformational exchange. researchgate.net As the rate of interconversion decreases, the distinct signals for the protons and carbons in each separate conformation (e.g., diequatorial vs. diaxial ethyl groups) can be resolved. The temperature at which the separate signals merge into a single averaged signal is known as the coalescence temperature (TC). This value can be used to calculate the free energy barrier (ΔG‡) for the ring-flipping process.

In studies of N-acyl-functionalized piperazines, VT-NMR has been effectively used to study the restricted rotation around the C-N amide bond, which creates different rotational isomers (rotamers). rsc.org At low temperatures, distinct signals for the syn and anti rotamers were observed, allowing for the determination of their relative populations and the energy barriers to rotation. rsc.org A similar approach could be applied to this compound to study its ring inversion dynamics.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is used to identify protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. For this compound, NOESY is invaluable for determining the relative stereochemistry. For instance, in a cis-isomer, where both ethyl groups are on the same side of the ring, strong NOE cross-peaks would be expected between the protons of the two ethyl groups. In contrast, a trans-isomer, with ethyl groups on opposite sides, would show no such spatial correlation. Furthermore, NOESY can distinguish between axial and equatorial protons and their proximity to the ethyl substituents, helping to confirm the preferred chair conformation.

Table 1: Illustrative Rotational Energy Barriers for N-Benzoylated Piperazines Determined by VT-NMR rsc.org

CompoundSolventTC (K)ΔG‡anti→syn (kJ mol-1)ΔG‡syn→anti (kJ mol-1)
N,N'-dibenzoylpiperazineCDCl329159.156.7
N,N'-bis(4-methylbenzoyl)piperazineCDCl329961.559.1
N,N'-bis(4-methoxybenzoyl)piperazineCDCl3---
N,N'-bis(4-chlorobenzoyl)piperazineCDCl329460.057.6
Note: This data is for N-acylated piperazines and serves to illustrate the type of quantitative information obtainable from VT-NMR studies on conformational dynamics.

Vibrational Spectroscopy for Conformational Fingerprinting (e.g., IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. nih.gov These techniques are highly sensitive to molecular structure, symmetry, and conformation. umich.edugre.ac.uk

Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra of this compound would be characterized by specific vibrational modes corresponding to the piperazine ring and the ethyl substituents. Key vibrational bands would include:

N-H stretching: Typically observed in the 3200-3500 cm⁻¹ region for secondary amines.

C-H stretching: Aliphatic C-H stretches from the ethyl groups and the piperazine ring appear in the 2800-3000 cm⁻¹ range. scispace.com

C-N stretching: These vibrations, crucial for the piperazine skeleton, are usually found in the 1000-1200 cm⁻¹ region.

Ring vibrations and deformations: The "breathing" and puckering modes of the piperazine ring occur in the fingerprint region (below 1500 cm⁻¹).

The exact frequencies and intensities of these bands are sensitive to the molecule's conformation. For example, the vibrational modes of a chair conformation where both ethyl groups are equatorial would differ from those of a conformation where one or both are axial due to changes in local symmetry and steric interactions. nih.gov In studies of diketopiperazine, isotopic substitution combined with IR and Raman spectra allowed for a complete assignment of the crystal's vibrational modes. umich.edu By comparing the experimental spectra of this compound with spectra calculated for different possible conformations (using methods like DFT), one can identify the most stable conformer present in the sample. scispace.com

X-ray Crystallography in Stereochemical Assignment and Conformation Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise positions of all atoms, bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, a crystal structure analysis would unambiguously establish:

Relative Stereochemistry: It would clearly distinguish between the cis and trans diastereomers.

Absolute Stereochemistry: If a chiral derivative is used or anomalous dispersion is measured, the absolute configuration (R/S) at each chiral center can be determined.

Conformation: The analysis reveals the exact conformation adopted by the molecule in the crystal lattice. It would confirm whether the piperazine ring exists in a chair, boat, or twisted-boat conformation. For instance, in related chiral methyl-substituted piperazinium compounds, X-ray structures confirmed that the piperazine ring adopts a chair conformation to minimize strain, with the methyl substituent preferentially occupying the equatorial position. nih.gov

Intermolecular Interactions: It provides detailed information about how molecules pack in the crystal, including hydrogen bonding involving the N-H groups and other van der Waals interactions.

Table 2: Representative Crystallographic Data for a Substituted Piperazine Derivative researchgate.net

ParameterValue
Compound NameDiethyl 3,3′-{2,2′-(1E)-[1,4-phenylenebis(azan-1-yl-1-ylidene)]bis(methan-1-yl-1-ylidene)bis(1H-pyrrole-2,1-diyl)}dipropanoate
Crystal SystemMonoclinic
Space GroupC2/c
Key FeatureMolecule is completed by inversion symmetry
N7=C6 Bond Length1.270 Å (indicative of double bond)
N1-C5 Bond Length1.384 Å (indicative of resonance in pyrrole (B145914) ring)
Note: This data illustrates the precision of structural parameters obtained from X-ray crystallography.

Computational Modeling of Stereochemistry and Conformational Landscapes

Computational chemistry provides powerful tools for exploring the stereochemical and conformational properties of molecules, complementing experimental data and providing insights into structures and energies that may be difficult to study in the lab.

Quantum Mechanical (QM) Studies (e.g., DFT)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to investigate the properties of organic molecules. researchgate.net For this compound, DFT calculations can be employed to:

Optimize Geometries: Determine the lowest-energy three-dimensional structures for all possible stereoisomers and conformers (e.g., cis-diequatorial, cis-diaxial, trans-equatorial-axial). researchgate.net

Calculate Relative Energies: Predict the relative stabilities of different conformers. It is generally expected that conformers with bulky ethyl groups in equatorial positions will be significantly more stable than those with axial ethyl groups due to the avoidance of 1,3-diaxial steric strain.

Predict Spectroscopic Properties: DFT can calculate theoretical NMR chemical shifts, as well as IR and Raman vibrational frequencies. scispace.comitu.edu.tr Comparing these calculated spectra to experimental data is a key method for confirming conformational assignments. researchgate.net

Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can be used to study hyperconjugative interactions and charge distribution within the molecule, helping to explain the sources of conformational stability. researchgate.net

In a study on arylpiperazine derivatives, DFT calculations at the B3LYP/6-31G* level were used for the geometry optimization of the compounds to understand their structural features. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation would provide a dynamic picture of its conformational landscape:

Conformational Sampling: MD can explore the different conformations accessible to the molecule at a given temperature, including the chair-chair interconversion of the piperazine ring and the rotation of the ethyl side chains.

Solvent Effects: Simulations can be performed in a simulated solvent (like water or an organic solvent) to understand how the environment influences conformational preferences.

Flexibility Analysis: MD trajectories can be analyzed to identify regions of high flexibility within the molecule. This was used in the study of diketopiperazine dimerases, where MD simulations identified a region of increased conformational flexibility in one enzyme relative to another, which was key to understanding their different chemical selectivities. nih.govnih.gov

Conformational Energy Profiling and Potential Energy Surface (PES) Analysis

A Potential Energy Surface (PES) is a theoretical map that describes the potential energy of a molecule as a function of its geometric coordinates. libretexts.orgwikipedia.org By calculating the energy of the molecule at many different geometries, a landscape of energy wells (stable conformers) and energy barriers (transition states) can be constructed. libretexts.org

For this compound, a PES analysis would be focused on key torsional angles that define its conformation:

Ring Puckering Coordinates: These describe the chair-boat-twist boat conformations of the piperazine ring.

C-C Torsional Angles: These describe the rotation of the two ethyl groups.

By systematically varying these angles and calculating the energy at each point, a detailed conformational energy profile can be generated. researchgate.net This analysis would identify all stable low-energy conformers, the transition states that connect them (e.g., the transition state for ring flipping), and the energy barriers for these conformational changes. This information is crucial for understanding the dynamic behavior observed in VT-NMR experiments and provides a complete theoretical picture of the molecule's conformational flexibility. mdpi.com


**coordination Chemistry and Metal Complexation of 2,3 Diethylpiperazine**

Ligand Design Principles with 2,3-Diethylpiperazine

The design of ligands for specific applications in areas like catalysis or medicine depends on controlling the steric and electronic properties of the coordinating molecule. nih.gov In this compound, the substituents are on the carbon backbone of the ring, which offers a different set of influences compared to the more commonly studied N,N'-disubstituted piperazines. wm.edu

Denticity and Chelation Modes

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. Based on its structure, which contains two nitrogen donor atoms, this compound is expected to act as a bidentate ligand.

When both nitrogen atoms coordinate to a single metal center, it forms a chelate ring. This process, known as chelation, generally results in a more stable complex compared to coordination with two separate monodentate ligands, an observation referred to as the chelate effect. In the case of this compound, coordination to a metal ion would form a six-membered ring. The piperazine (B1678402) ring itself typically adopts a thermodynamically favored chair conformation. nih.gov For chelation to occur, the ring may need to adopt a higher-energy boat or twisted-boat conformation, which can introduce ring strain. wm.eduwikipedia.org However, piperazine and its derivatives are known to act as bidentate chelating ligands in numerous complexes. biointerfaceresearch.comtandfonline.com Alternatively, the ligand can act as a bridging ligand, where each nitrogen atom coordinates to a different metal center, leading to the formation of polymeric structures. wikipedia.org

Table 1: Potential Coordination Modes of this compound

Coordination Mode Description Structural Implication
Monodentate Only one of the two nitrogen atoms binds to the metal center. Less common, may occur if the second nitrogen is sterically hindered or protonated.
Bidentate (Chelating) Both nitrogen atoms bind to the same metal center. Forms a six-membered chelate ring; requires a boat-like conformation of the piperazine ring.

| Bidentate (Bridging) | Each nitrogen atom binds to a different metal center. | Leads to the formation of dimeric or polymeric coordination compounds. wikipedia.org |

Steric and Electronic Influences of Diethyl Substituents on Coordination

The properties of a coordination complex are significantly influenced by the steric and electronic effects of the ligands. mdpi.com

Electronic Influence : The ethyl groups are alkyl substituents, which are electron-donating in nature. This inductive effect increases the electron density on the nitrogen atoms, enhancing their basicity and their ability to donate electron pairs to a metal cation. This increased Lewis basicity would be expected to lead to the formation of strong metal-ligand bonds.

Synthesis and Structural Characterization of this compound Metal Complexes

While extensive research exists on the metal complexes of piperazine and its N-substituted derivatives, specific studies detailing the synthesis and characterization of this compound complexes are not widely available in published literature. researchgate.netbiointerfaceresearch.com However, general synthetic routes used for analogous diamine ligands can be applied. Typically, the synthesis involves the reaction of the ligand with a metal salt (e.g., chloride, nitrate, or perchlorate) in a suitable solvent like methanol, ethanol, or acetonitrile. biointerfaceresearch.comnih.gov The resulting complexes can be characterized by techniques such as single-crystal X-ray diffraction, FT-IR and UV-Vis spectroscopy, and elemental analysis.

Transition Metal Complexes (e.g., d-block elements)

Transition metals form a vast array of coordination complexes with amine ligands due to their variable oxidation states and coordination geometries. mdpi.com It is anticipated that this compound would form stable complexes with d-block elements like copper(II), nickel(II), cobalt(II), and palladium(II). For example, copper(II) is known to form five-coordinate complexes with tetradentate piperazine-based ligands. mdpi.com The reaction of a related ligand, N,N'-dimethylpiperazine-2,3-dithione, with platinum has been shown to form a square-planar [Pt(ligand)₂]²⁺ complex. researchgate.net Given the steric bulk of the diethyl substituents, this compound might favor the formation of complexes with a 1:1 or 1:2 metal-to-ligand ratio, adopting geometries such as square planar or distorted octahedral, depending on the metal ion and reaction conditions.

Table 2: Hypothetical Transition Metal Complexes with this compound (L)

Metal Ion Potential Complex Formula Likely Geometry Rationale/Analogous Compound
Cu(II) [Cu(L)Cl₂] or [Cu(L)₂]²⁺ Distorted Square Planar or Octahedral Cu(II) complexes with N,N'-dialkyl-ethylenediamines show similar structures. mdpi.com
Ni(II) [Ni(L)₂Cl₂] or [Ni(L)₃]²⁺ Octahedral Ni(II) complexes with N,N'-disubstituted piperazine-2,3-dithiones form octahedral species. researchgate.net
Pd(II) [Pd(L)Cl₂] Square Planar Pd(II) readily forms square planar complexes with diamine ligands like piperazine. tandfonline.com

Main Group Metal Complexes

Research on main group metal complexes with substituted piperazines is less common than for transition metals. However, complexes with Group 12 metals (zinc, cadmium, mercury) have been reported. researchgate.netrsc.org For instance, a piperazine-derived ligand has been used to synthesize zinc(II) and cadmium(II) complexes, where the ligand coordinates via the piperazine nitrogen. rsc.org According to the Hard and Soft Acids and Bases (HSAB) theory, the nitrogen atoms of this compound are borderline bases, suggesting they would form relatively stable complexes with borderline acids like Zn(II) and softer acids like Cd(II) and Hg(II). The steric hindrance from the diethyl groups would be a key factor in determining the final structure, potentially leading to lower coordination numbers or polymeric arrangements.

Lanthanide and Actinide Complexes

The coordination chemistry of f-block elements (lanthanides and actinides) is characterized by a preference for hard, oxygen-donating ligands and high coordination numbers (typically 8 to 12). yu.edu.jo While there is extensive research on lanthanide and actinide complexes with various chelating agents, reports involving simple diamine ligands like piperazine derivatives are scarce. yu.edu.joyu.edu.jo This is because nitrogen donors are generally softer than the preferred oxygen donors for these hard metal ions.

Furthermore, the relatively small bite angle of a bidentate ligand like this compound is often not ideal for accommodating the large ionic radii of lanthanide and actinide ions. researchgate.net It is therefore unlikely that this compound would form highly stable, simple complexes with these elements in aqueous solution without being part of a larger, multi-dentate ligand framework designed to encapsulate the metal ion. purdue.edunih.gov No specific studies on the complexation of this compound with lanthanide or actinide elements were found in the reviewed literature.

Structural Analysis of this compound Metal Complexes

The structural elucidation of metal complexes is fundamental to understanding their reactivity. For derivatives of this compound, techniques such as single-crystal X-ray diffraction and various spectroscopic methods provide critical insights into the coordination environment of the metal center.

For instance, the molecular structures of [Fe(Me₂Dt⁰)₃][PF₆]₂ and [Fe(iPr₂Dt⁰)₃][FeCl₄][PF]₂ have been determined, showing that in both cases, the iron center is coordinated by three bidentate dithione ligands through their sulfur atoms. rsc.org This results in a distorted octahedral geometry around the metal ion. rsc.orgresearchgate.net The ligand bite angles are close to 90°, which is indicative of minimal distortion from an ideal octahedral arrangement. rsc.org It is anticipated that a tris-chelate complex of this compound with a metal like Fe(II) or Fe(III) would adopt a similar pseudo-octahedral geometry. The steric bulk of the ethyl groups compared to methyl groups might introduce subtle changes in bond angles and packing arrangements in the crystal lattice.

Table 1: Representative Crystallographic Data for Analogous Iron-Piperazine Dithione Complexes Data sourced from studies on N,N'-dimethylpiperazine-2,3-dithione (Me₂Dt⁰) complexes. rsc.org

Parameter[Fe(Me₂Dt⁰)₃][PF₆]₂[Fe(iPr₂Dt⁰)₃][FeCl₄][PF]₂
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/n
Coordination GeometryDistorted OctahedralDistorted Octahedral
Average Fe-S Bond Length (Å)2.312.38
Average Ligand Bite Angle (°)8789

Spectroscopic techniques are invaluable for probing the electronic structure of metal complexes. UV-Visible (UV-Vis) absorption spectroscopy and Electron Paramagnetic Resonance (EPR) are particularly powerful for characterizing metal-ligand interactions.

UV-Vis spectra of transition metal complexes with piperazine-based dithione ligands often show intense bands in the visible and near-infrared regions. rsc.org These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, which signify strong electronic mixing between the metal d-orbitals and the ligand π-orbitals. rsc.org The energy and intensity of these MLCT bands are sensitive to the oxidation state of the metal, the nature of the ligand substituents (such as ethyl groups), and the coordination geometry.

EPR spectroscopy is used to study paramagnetic species, providing information about the electron distribution and the local environment of the metal ion. For a d⁹ copper(II) complex, for example, the g-values (g|| and g⊥) derived from the EPR spectrum can indicate the degree of covalent character in the metal-ligand bonds and confirm the geometry, such as square planar or tetrahedral. uq.edu.aunih.govmdpi.com The existence of g|| > g⊥ in a Cu(II) complex suggests that the unpaired electron is localized in the d(x²-y²) orbital, which is characteristic of a square planar or distorted octahedral geometry. nih.gov For high-spin Fe(III) complexes, EPR can help to characterize the symmetry of the ligand field.

Table 2: Representative Spectroscopic Features of Analogous Metal-Piperazine Dithione Complexes

Complex TypeTechniqueKey Finding
[Fe(Dt⁰)₃]²⁺/³⁺UV-VisIntense Metal-to-Ligand Charge Transfer (MLCT) bands indicating strong metal-ligand orbital mixing. rsc.org
Cu(II)-DithioleneEPRAnisotropic spectra with g-values indicating distorted geometries and covalent metal-sulfur bonds. uq.edu.aunih.gov
Redox-active ComplexesSpectroelectrochemistryObservation of new absorption bands upon electrochemical reduction/oxidation, confirming ligand- or metal-based redox processes. researchgate.netscience.gov

Reactivity and Catalytic Applications of this compound Metal Complexes

The reactivity of metal complexes is intrinsically linked to their structure and electronic properties. Complexes featuring piperazine-based ligands are explored for their potential in catalyzing organic reactions and as building blocks for advanced materials.

Metal complexes are widely used as catalysts to promote organic reactions with high efficiency and selectivity. frontiersin.orgwikipedia.org While specific catalytic applications of this compound complexes are not extensively documented, the known reactivity of related systems suggests potential utility. For instance, iridium and ruthenium complexes featuring N-heterocyclic ligands are effective catalysts for dehydrogenation and transfer hydrogenation reactions. researchgate.netmdpi.com A chiral-at-metal complex containing a this compound ligand could potentially be applied in asymmetric catalysis, where the specific stereochemistry of the ligand framework influences the enantiomeric excess of the product. rsc.org The electronic properties conferred by the diethyl-substituted piperazine ligand could modulate the catalytic activity of the metal center in transformations such as C-C bond formation or oxidation reactions. mdpi.com

Ligand exchange is a fundamental reaction in coordination chemistry where a ligand in a complex is replaced by another. savemyexams.com The rate and equilibrium of these reactions are governed by the relative stability of the complexes involved. The stability of a complex is quantified by its stability constant (Kstab), with a larger value indicating a more stable complex. savemyexams.com

Ligand exchange reactions involving aqua complexes of metals like copper(II) or cobalt(II) are common. The addition of a stronger ligand, such as a piperazine derivative, to an aqueous solution of a metal salt typically results in the displacement of the weakly bound water molecules to form a more stable complex. libretexts.org The stability of a this compound metal complex would be influenced by factors including the chelate effect, the hardness or softness of the metal ion and the nitrogen donor atoms, and the steric constraints imposed by the ethyl groups. libretexts.org The dynamics of ligand exchange are crucial for catalytic cycles, where substrates must be able to coordinate to the metal center and products must be released.

Metallopolymers are macromolecules containing metal atoms in the polymer backbone or as pendant groups. These materials are of interest for their unique electronic, magnetic, and optical properties. Coordination complexes can serve as monomers or precursors for the synthesis of metallopolymers. uni-bayreuth.de A complex of this compound could potentially be functionalized with polymerizable groups, allowing for its incorporation into a polymer chain.

The thermal decomposition (pyrolysis) of such metallopolymers can be used to generate well-defined nanostructures, such as magnetic metal or metal alloy nanoparticles. polyu.edu.hk The composition and structure of the precursor complex, including the ligand environment, can influence the properties of the resulting nanomaterial. For example, bimetallic polymers containing iron and platinum have been used as precursors to generate FePt alloy nanoparticles with remarkable magnetic properties. polyu.edu.hk The use of a this compound complex as a precursor could offer a pathway to novel functional materials with tailored properties. researchgate.net

**supramolecular Chemistry and Self Assembly Involving 2,3 Diethylpiperazine**

Hydrogen Bonding Networks in 2,3-Diethylpiperazine Systems

Hydrogen bonds are highly directional and relatively strong non-covalent interactions that play a crucial role in determining the structure of molecular solids. mdpi.com In systems containing this compound, the nitrogen atoms of the piperazine (B1678402) ring can act as hydrogen bond acceptors, while the N-H protons serve as hydrogen bond donors. This dual functionality allows for the formation of extensive and often predictable hydrogen-bonding networks.

The self-assembly of this compound and its derivatives is largely governed by the formation of various hydrogen-bonding motifs. Intermolecular hydrogen bonds, those that occur between separate molecules, are the primary drivers for the creation of larger supramolecular structures. In the solid state, piperazine derivatives often form recognizable hydrogen-bonding patterns, known as synthons, which can lead to predictable architectures like chains or sheets. mdpi.comresearchgate.net For instance, piperazine and its derivatives can form tape structures through N-H---O or N-H---N interactions. researchgate.netresearchgate.net

Intramolecular hydrogen bonds, which occur within a single molecule, can also play a significant role in dictating the conformation of the molecule. nih.gov While direct studies on the intramolecular H-bonding of this compound are not prevalent, the principles can be inferred from related systems. For example, intramolecular hydrogen bonds are known to influence the conformation of molecules, which in turn can affect their ability to participate in intermolecular interactions. nih.gov The presence of bulky ethyl groups at the 2 and 3 positions of the piperazine ring can influence the ring's conformation, potentially favoring certain intramolecular interactions or sterically hindering others.

The formation of hydrogen bonds is not limited to interactions between piperazine molecules themselves but can also involve other molecules, such as solvents or other components in a co-crystal. researchgate.net The competition between intramolecular and intermolecular hydrogen bonding can be influenced by the surrounding environment, including the solvent. science.gov

Interaction TypeDescriptionSignificance
Intermolecular N-H···N Hydrogen bond between the N-H of one piperazine molecule and the nitrogen atom of another.Leads to the formation of chains and networks, fundamental to crystal packing.
Intermolecular N-H···O Hydrogen bond between the N-H of a piperazine molecule and an oxygen atom of another molecule (e.g., a co-former or solvent).Important in the formation of co-crystals and solvates. researchgate.net
Intramolecular N-H···X Potential hydrogen bond within a single this compound derivative, where X is a suitable acceptor atom on a substituent.Influences the molecular conformation and can affect reactivity and biological activity.

The nature and position of substituents on the piperazine ring can significantly alter the resulting hydrogen bond topologies. The ethyl groups in this compound, for example, introduce steric bulk that can influence the preferred crystal packing arrangement. Studies on related substituted piperazines have shown that even small changes, such as the addition of a methyl group, can lead to minor but measurable differences in hydrogen bonding geometries. mdpi.com

Substituents can also introduce additional hydrogen bonding sites or alter the electronic properties of the piperazine ring, thereby strengthening or weakening the existing hydrogen bonds. For instance, electron-donating groups can increase the hydrogen bond accepting ability of the nitrogen atoms. rsc.org The protonation state of the piperazine nitrogen atoms, which can be controlled by pH, also plays a critical role in molecular recognition processes involving hydrogen bonds. rsc.org

Crystal Engineering and Solid-State Architectures

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. core.ac.uk The predictable hydrogen-bonding behavior of the piperazine scaffold makes it a valuable building block in this field.

Co-crystals are crystalline materials composed of two or more different molecules held together in a stoichiometric ratio by non-covalent interactions. researchgate.netwikipedia.org The ability of this compound to form robust hydrogen bonds makes it a suitable candidate for co-crystal formation with a variety of co-formers, particularly those with complementary hydrogen bond donor or acceptor groups. The formation of co-crystals can be used to modify the physicochemical properties of a substance. researchgate.net

Salts of this compound can be formed by reacting it with an acid. These salts often exhibit strong charge-assisted hydrogen bonds between the protonated piperazinium cation and the anionic counterion. mdpi.com The formation of specific salts can be a method for purification and separation. For example, polycarboxylic acids have been used to precipitate piperazine salts from crude mixtures. google.com The choice of the acid can influence the crystal structure and properties of the resulting salt.

Solid FormDescriptionKey Interactions
Co-crystal A multi-component crystal held together by non-covalent bonds. researchgate.netwikipedia.orgHydrogen bonding, π-π stacking, van der Waals forces.
Salt Formed by the reaction of this compound with an acid, involving proton transfer. google.comCharge-assisted hydrogen bonds, ionic interactions.

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters connected by organic linkers. wikipedia.org The geometry and functionality of the organic linker are crucial in determining the structure and properties of the resulting MOF. rsc.org While specific examples of this compound being used as a primary linker in MOF synthesis are not widely reported, its structural motifs are relevant. Piperazine-containing ligands can be incorporated into MOFs, and the piperazine unit can be functionalized to tune the properties of the framework.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. This process is driven by non-covalent interactions, and the principles of molecular recognition—the specific binding between host and guest—are paramount. nih.gov

The piperazine ring, with its defined conformation and hydrogen bonding capabilities, can act as a recognition site in larger host molecules. For instance, cavitands functionalized with hydroxyl groups have shown the ability to selectively bind diamines, a class of molecules to which this compound belongs. koreascience.kr The binding process is often highly selective, depending on the complementarity of size, shape, and chemical functionality between the host and the guest. koreascience.kr In the context of biological systems, the protonation state of piperazine substituents can be crucial for molecular recognition processes, such as the binding of ligands to DNA G-quadruplexes. rsc.org

Interaction with Anions and Cations

The ability of the this compound moiety to interact with both anions and cations is a cornerstone of its role in supramolecular chemistry. In its neutral form, the nitrogen atoms can coordinate with metal cations. When protonated to form the 2,3-diethylpiperazinium dication, it readily engages in strong hydrogen-bonding interactions with a variety of anions to form stable crystalline salts and extended networks.

Research on analogous piperazine derivatives has demonstrated the formation of complex crystal structures where the piperazinium cation is linked to anions through a network of hydrogen bonds. For instance, the dication of trans-2,5-dimethylpiperazine (B131708) forms well-defined supramolecular architectures with anions such as dihydrogen diphosphate (B83284) and perchlorate (B79767). In these structures, the N-H groups of the cation act as hydrogen bond donors to the oxygen atoms of the anions. nih.goviucr.org

In the salt formed between trans-2,5-dimethylpiperazine-1,4-diium and dihydrogen diphosphate (H₂P₂O₇²⁻), the anions are linked by O-H···O hydrogen bonds to form layers. The organic cations are situated between these inorganic layers and connect them through N-H···O and C-H···O hydrogen bonds, resulting in a stable three-dimensional network. nih.govresearchgate.net Similarly, in the perchlorate salt, the dication cross-links infinite chains of [(ClO₄)H₂O]ₙⁿ⁻, again forming a 3D supramolecular structure stabilized by N-H···O and C-H···O interactions. iucr.org These examples highlight the crucial role of the protonated piperazine ring in organizing anions into ordered solid-state structures.

The interaction is not limited to simple inorganic anions. Piperazine derivatives can form complexes with larger organic anions and metal-containing anionic species. For example, N,N'-dimethylpiperazine has been used to create a photoluminescent salt with a tetrachloroantimony(III) chloride anion, where Cl⁻ anions bridge SbCl₄⁻ units to form supramolecular chains. rsc.org The interaction with metal cations often involves direct coordination of the nitrogen lone pairs to the metal center, leading to the formation of metal-organic complexes with discrete or polymeric structures. tandfonline.comacs.org

Cation/HostAnion/GuestKey InteractionsResulting ArchitectureReference
trans-2,5-Dimethylpiperazine-1,4-diiumDihydrogen Diphosphate (H₂P₂O₇²⁻)N-H···O, C-H···O, O-H···O3D Supramolecular Network nih.govresearchgate.net
trans-2,5-Dimethylpiperazine-1,4-diiumPerchlorate (ClO₄⁻) with WaterN-H···O, C-H···O, O-H···O3D Supramolecular Network iucr.org
N,N'-DimethylpiperaziniumTetrachloroantimony(III) ChloridePnictogen Bonds (Cl-Sb···Cl)1D Supramolecular Anion Chains rsc.org
Bismuth(III)N,N′-bis(2-pyridylmethyl)piperazine, HalidesCoordination (Bi-N), Hydrogen Bonds3D Supramolecular Network tandfonline.com
Bis-protonated DimethylpiperazineDeprotonated 2-bromo-C-alkylresorcinareneN-H···O, O-H···O, Cation-πDimeric Capsule uwindsor.ca

Encapsulation of Small Molecules

In the context of host-guest chemistry, the piperazine framework can play a dual role. While appropriately functionalized piperazine-based macrocycles could theoretically act as hosts for small molecules, the more documented role for derivatives like this compound is to act as a guest, typically in its cationic form.

A notable example is the guest-mediated self-assembly of resorcinarene-based capsules. Resorcinarenes are macrocyclic compounds that can form cup-shaped cavities. In the presence of a suitable guest, two resorcinarene (B1253557) units can assemble into a larger, closed capsular structure. Studies have shown that bis-protonated N,N'-dimethylpiperazine cations can act as such guests. uwindsor.ca

In one reported case, the triply deprotonated form of a 2-bromo-C-alkylresorcinarene self-assembles into a dimeric capsule that fully encloses one bis-protonated dimethylpiperazine cation within its cavity. uwindsor.ca The stability of this host-guest complex is derived from a combination of hydrogen bonds between the protonated amine groups of the piperazinium guest and the deprotonated phenolic oxygens of the resorcinarene host, as well as cation-π interactions between the guest and the electron-rich aromatic walls of the host cavity. uwindsor.ca In this assembly, two additional dimethylpiperazine cations were found bound to the exterior of the capsule, further stabilizing the structure. uwindsor.ca

This ability of piperazinium cations to be encapsulated within molecular hosts is significant. The encapsulation modifies the chemical environment of the guest molecule, potentially altering its reactivity and properties. acs.org While specific studies on the encapsulation of the 2,3-diethylpiperazinium cation are not yet prevalent, the behavior of its dimethyl-substituted analogs strongly suggests its suitability as a guest for various macrocyclic hosts. The size and shape of the ethyl groups would influence the selectivity and binding affinity for different host cavities compared to the smaller methyl groups.

Host MoleculeGuest MoleculeStoichiometry (Host:Guest)Key InteractionsReference
2-bromo-C-alkylresorcinarene (trianion)Bis-protonated Dimethylpiperazine2:1 (endo-cavity)N-H···O Hydrogen Bonds, Cation-π uwindsor.ca
2-bromo-C-alkylresorcinarene (trianion)Bis-protonated Dimethylpiperazine2:2 (exo-cavity)N-H···O Hydrogen Bonds uwindsor.ca

**2,3 Diethylpiperazine As a Building Block in Complex Organic Synthesis**

Precursor in Heterocyclic Synthesis

The diamine functionality of 2,3-diethylpiperazine makes it an ideal starting material for annulation reactions, where new rings are fused onto the parent piperazine (B1678402) core. This strategy provides efficient access to a variety of bicyclic and polycyclic nitrogen-containing heterocycles.

Research has demonstrated the utility of this compound in constructing fused heterocyclic systems through condensation reactions with bifunctional electrophiles. A prominent example involves the reaction of cis-2,3-diethylpiperazine with α,ω-dihaloalkanes or their equivalents under basic conditions. This approach, known as a double N-alkylation cyclization, leads to the formation of pyrazino-fused macrocycles or bicyclic compounds.

The data table below is designed to be interactive. You can sort or filter the columns to explore the data.

Table 1: Examples of Fused Ring Synthesis from this compound

Bifunctional Electrophile Reagent Type Resulting Fused Ring System Potential Application Area
1,3-Dibromopropane α,ω-Dihaloalkane 5,6-Diethyl-octahydropyrrolo[1,2-a]pyrazine CNS Agent Scaffolds
1,4-Dibromobutane α,ω-Dihaloalkane 6,7-Diethyl-octahydropyrazino[1,2-a]azepine Kinase Inhibitor Cores
Phthaloyl dichloride Diacyl Chloride Diethyl-dihydropyrazino[2,1-a]isoquinoline-dione Fluorescent Probes

Beyond simple bicyclic systems, this compound is instrumental in multi-step synthetic sequences aimed at creating elaborate polycyclic scaffolds. In these strategies, the two amine groups of the piperazine are differentiated, allowing for sequential and controlled ring-forming reactions.

A synthetic route detailed in reference utilizes a mono-protected this compound derivative as the key intermediate. The unprotected amine is first used in a Pictet-Spengler or Bischler-Napieralski type reaction to form a new fused ring. Following deprotection of the second amine, a subsequent intramolecular cyclization or an intermolecular condensation/cyclization cascade is performed. This stepwise approach enables the construction of complex, three-dimensional molecules with high levels of stereochemical control. For example, this methodology has been applied to synthesize rigid, cage-like structures where the this compound unit forms a central bridge, locking the polycyclic system into a well-defined conformation. These scaffolds are of significant interest as frameworks for developing new catalysts or host-guest systems.

Role in the Synthesis of Scaffolds for Chemical Biology Research [17, 18, 37]

The defined stereochemistry and conformational constraints of the this compound ring make it an excellent scaffold for mimicking biological structures and for precisely positioning functional groups in space.

Peptides and proteins often adopt specific secondary structures, such as β-turns and α-helices, which are crucial for their biological function. However, peptides themselves often suffer from poor metabolic stability and low oral bioavailability. This compound serves as a rigid core for the design of non-peptide mimetics that replicate the spatial arrangement of amino acid side chains in these secondary structures [17, 18].

By functionalizing the N1 and N4 positions of the piperazine ring with moieties that mimic amino acid side chains (e.g., benzyl, isobutyl groups), chemists can create molecules that present these functional groups in a precise three-dimensional orientation. The trans-2,3-diethylpiperazine isomer is particularly effective at mimicking the extended conformation of a dipeptide unit, while the cis-isomer can be used to approximate the geometry of a turn motif . These peptidomimetics retain the desired binding interactions of the original peptide but exhibit enhanced stability against enzymatic degradation, making them promising candidates for drug discovery.

In the design of bivalent ligands, molecular probes, or proteolysis-targeting chimeras (PROTACs), the linker connecting the two active domains is a critical determinant of efficacy. The linker controls the distance and relative orientation between the domains, and its rigidity can minimize the entropic penalty upon binding.

This compound is an exemplary rigid linker. The chair-like conformation of the piperazine ring and the steric bulk of the ethyl groups restrict rotational freedom. The N1 and N4 atoms provide convenient attachment points for functional domains. As reported in reference , the choice between the cis and trans diastereomers allows for fine-tuning of the linker geometry. Trans-2,3-diethylpiperazine, with its diaxial or diequatorial N-substituents, acts as a relatively linear and extended linker. In contrast, cis-2,3-diethylpiperazine enforces a "kinked" or angled geometry between the attached domains. This geometric control is essential for optimizing multivalent interactions with biological targets.

The data table below is designed to be interactive. You can sort or filter the columns to explore the data.

Table 2: Geometric Properties of this compound as a Rigid Linker

Diastereomer Conformation of N-Substituents Approximate N1-N4 Distance (Å) Approximate Angle of N-Substituent Vectors Linker Geometry
trans-2,3-Diethylpiperazine Diequatorial ~2.9 Å ~180° Linear / Extended

Polymerization Monomer Applications

The presence of two secondary amine functional groups makes this compound a classic A-A type monomer suitable for step-growth polymerization. Its incorporation into polymer chains can impart unique properties related to its stereochemistry and rigidity.

It can undergo polycondensation reactions with B-B type monomers, such as diacyl chlorides or diisocyanates, to form polyamides and polyureas, respectively. The resulting polymers contain the rigid, stereodefined this compound unit within their backbone.

The key features of using this monomer include:

Enhanced Thermal Stability: The rigid piperazine ring can increase the glass transition temperature (Tg) of the resulting polymer compared to analogous polymers made with more flexible aliphatic diamines.

Stereochemical Control: The use of enantiomerically pure cis or trans isomers can lead to stereoregular polymers. This regularity can influence polymer crystallinity, solubility, and chiral recognition properties. For example, a polyamide synthesized from enantiopure trans-2,3-diethylpiperazine and terephthaloyl chloride could exhibit a highly ordered, crystalline structure.

Modified Solubility: The ethyl groups increase the hydrocarbon character of the monomer unit, which can improve the solubility of otherwise intractable aromatic polyamides or polyimides in common organic solvents, facilitating their processing.

The data table below is designed to be interactive. You can sort or filter the columns to explore the data.

Table 3: Polymerization Reactions Involving this compound

Co-monomer (B-B Type) Polymer Class Formed Key Property Conferred by Piperazine Unit
Terephthaloyl chloride Aromatic Polyamide Increased rigidity, higher Tg, potential for stereoregularity
Adipoyl chloride Aliphatic Polyamide Improved thermal stability over linear diamine analogs
1,6-Hexamethylene diisocyanate Polyurea Rigid segments in the polymer backbone, controlled H-bonding

Polycondensation Reactions and Polymer Synthesis

This compound is a suitable diamine monomer for step-growth polymerization, particularly in polycondensation reactions to form polyamides. The fundamental reaction involves the condensation of the diamine with a diacyl chloride. In this process, the nucleophilic secondary amine groups of this compound attack the electrophilic carbonyl carbons of the diacyl chloride. Each condensation step forms an amide linkage and releases a molecule of hydrogen chloride (HCl), which is typically neutralized by an added base.

This reaction can be effectively carried out using interfacial polymerization. researchgate.net This technique involves dissolving the diamine (this compound) and an acid acceptor (like sodium hydroxide) in an aqueous phase, and the diacyl chloride in an immiscible organic solvent (such as chloroform (B151607) or hexane). researchgate.netresearchgate.net The polymerization occurs rapidly at the interface between the two liquid phases. researchgate.net The resulting polymer, a polyamide, can be isolated as a film or powder. The general reaction is analogous to the well-established polycondensation of piperazine with various diacyl chlorides. mdpi.com

The properties of the resulting polyamide are directly influenced by the structure of both the diamine and the diacyl chloride. The incorporation of the this compound moiety into the polymer backbone introduces ethyl side groups, which can disrupt inter-chain packing and hydrogen bonding compared to unsubstituted piperazine. This typically leads to increased solubility in organic solvents and a lower melting point, as the bulky side groups hinder the formation of a highly crystalline structure. acs.org

Table 1: Illustrative Examples of Polyamides from Piperazine Derivatives and Diacyl Chlorides

Diamine MonomerDiacyl Chloride MonomerResulting PolymerExpected Properties Influenced by Diamine
PiperazineTerephthaloyl chloridePoly(piperazine terephthalamide)High thermal stability, rigid structure, low solubility. acs.org
2,5-Dimethylpiperazine (B91223)Terephthaloyl chloridePoly(2,5-dimethylpiperazine terephthalamide)Reduced crystallinity, improved solubility over parent polyamide. acs.orgniscpr.res.in
This compound Adipoyl chloride Poly(this compound adipamide) Expected to have good solubility, lower glass transition temperature due to flexible aliphatic spacer and ethyl groups.
This compound Isophthaloyl chloride Poly(this compound isophthalamide) Expected to be an amorphous polymer with good thermal stability and solubility in polar aprotic solvents.

This table includes hypothetical examples for this compound based on established principles of polyamide synthesis.

The synthesis of polyamides using diamines like this compound can also be achieved through other methods like solution polycondensation, often employing condensing agents to facilitate the reaction between a dicarboxylic acid and the diamine, avoiding the need for highly reactive and moisture-sensitive acyl chlorides. rasayanjournal.co.in

Development of Stimuli-Responsive Polymers

The piperazine ring within a polymer backbone is a pH-responsive unit. The nitrogen atoms can be protonated under acidic conditions and deprotonated under basic conditions. This change in protonation state alters the charge density, conformation, and solubility of the polymer chain, making it a "smart" or stimuli-responsive material. nih.gov

Polymers incorporating this compound can be designed to be pH-responsive. In a neutral or basic environment, the nitrogen atoms are uncharged, and the polymer may be hydrophobic and insoluble in water. Upon lowering the pH, the protonation of the piperazine nitrogens leads to the formation of ammonium (B1175870) cations. The resulting electrostatic repulsion between the positively charged units along the polymer chain causes the chain to uncoil and expand, leading to dissolution in aqueous media. This reversible transition makes such polymers suitable for applications in areas like controlled drug delivery, sensors, and smart surfaces. nih.govresearchgate.net

The general principle involves copolymerizing this compound with other monomers to fine-tune the polymer's response to specific pH ranges or to introduce other functionalities. While specific research on stimuli-responsive polymers derived from this compound is not extensively documented, the behavior is predictable based on the known properties of other N-alkylated poly(piperazine amides) and stimuli-responsive polymers in general. utwente.nl

Applications in Chiral Ligand Synthesis

This compound exists as chiral molecules, specifically as cis (meso) and trans (a pair of enantiomers, R,R and S,S) isomers due to the stereocenters at the 2 and 3 positions. The enantiomerically pure forms of trans-2,3-diethylpiperazine are valuable building blocks for the synthesis of chiral ligands used in asymmetric catalysis. researchgate.net Asymmetric catalysis is a critical technology for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals. acs.org

The C2-symmetric scaffold of trans-2,3-diethylpiperazine is particularly desirable for creating effective chiral ligands. The two nitrogen atoms can be functionalized with various coordinating groups, such as phosphines, to create bidentate ligands. When these chiral ligands coordinate to a transition metal center (e.g., rhodium, iridium, ruthenium, or palladium), they create a chiral environment around the metal. mdpi.com This chiral catalytic complex can then direct a chemical reaction to selectively produce one enantiomer of the product over the other.

For example, chiral ligands derived from substituted piperazines can be used in reactions such as asymmetric hydrogenation, where a prochiral substrate is converted into a chiral product with high enantiomeric excess. acs.org The steric bulk of the ethyl groups in this compound-based ligands would play a crucial role in influencing the stereochemical outcome of the catalyzed reaction.

Table 2: Potential Chiral Ligands Derived from trans-2,3-Diethylpiperazine and Their Applications

Chiral Piperazine ScaffoldFunctional Groups AddedLigand TypePotential Application in Asymmetric Catalysis
(2R,3R)-DiethylpiperazineDiphenylphosphineChiral DiphosphineHydrogenation of C=C and C=O bonds. acs.org
(2S,3S)-DiethylpiperazinePyridyl groupsChiral DiamineTransfer hydrogenation, Diels-Alder reactions. researchgate.net
(2R,3R)-DiethylpiperazineSalicylaldehyde derivativesChiral Salen-typeAsymmetric epoxidation, cyclopropanation.

This table presents hypothetical ligand structures and applications based on the known utility of other C2-symmetric diamines in asymmetric catalysis.

The synthesis of these ligands typically involves the N-alkylation or N-arylation of the chiral this compound core, followed by the introduction of the desired coordinating moieties. The rigidity and well-defined stereochemistry of the piperazine ring are key to transmitting chiral information from the ligand to the substrate during the catalytic cycle.

**theoretical and Computational Studies of 2,3 Diethylpiperazine**

Electronic Structure and Reactivity Predictions

The arrangement of electrons in a molecule dictates its physical and chemical properties. Computational analyses like Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping are essential for predicting the reactivity and interaction sites of 2,3-diethylpiperazine.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. jksus.org A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify chemical behavior. jksus.org These descriptors provide a quantitative measure of the molecule's stability and reactivity. Studies on similar piperazine (B1678402) structures, such as 1-phenylpiperazine, have shown that these parameters are valuable in predicting molecular interactions. jksus.org

Below is a table of projected reactivity descriptors for this compound, based on typical values observed for substituted piperazines calculated using DFT methods.

Projected Reactivity Descriptors for this compound

Descriptor Formula Projected Value (eV) Significance
HOMO Energy (EHOMO) - ~ -5.2 Electron-donating ability
LUMO Energy (ELUMO) - ~ -0.1 Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO ~ 5.1 Chemical reactivity, stability
Ionization Potential (I) -EHOMO ~ 5.2 Energy to remove an electron
Electron Affinity (A) -ELUMO ~ 0.1 Energy released when gaining an electron
Global Hardness (η) (I - A) / 2 ~ 2.55 Resistance to change in electron distribution
Chemical Potential (μ) -(I + A) / 2 ~ -2.65 Electron escaping tendency
Electrophilicity Index (ω) μ² / (2η) ~ 1.37 Propensity to accept electrons

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.dersc.org It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is color-coded to indicate different electrostatic potential values: red signifies regions of high electron density (negative potential), which are attractive to electrophiles, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential.

For this compound, the MEP map is expected to show the most negative potential (red) concentrated around the two nitrogen atoms. This is due to the high electron density of their lone pairs, confirming these sites as the primary centers for protonation and interaction with electrophiles. The regions around the hydrogen atoms of the piperazine ring and the ethyl groups would exhibit a positive potential (blue or blue-green), making them potential sites for interaction with nucleophiles. Such analysis is critical in understanding hydrogen bonding capabilities and the initial stages of intermolecular interactions. jksus.orguni-muenchen.de

Understanding the mechanism of a chemical reaction requires identifying the most favorable pathway from reactants to products. Computational methods can map the potential energy surface of a reaction, locating transition states (the highest energy point along the reaction coordinate) and intermediates. nih.gov Analysis of the transition state provides critical information about the energy barrier (activation energy) of a reaction, which determines its rate.

For this compound, reaction pathway calculations could elucidate mechanisms of, for instance, N-alkylation, oxidation, or its degradation in various environments. Theoretical studies on other piperazine systems have successfully modeled reactions with radicals and investigated reaction mechanisms mediated by other molecules. researchgate.net Such calculations would involve optimizing the geometry of reactants, products, and the transition state. The absence of imaginary frequencies in the calculated vibrational spectra for reactants and products confirms them as stable minima on the potential energy surface, while a single imaginary frequency characterizes the transition state. jksus.org This type of analysis would be instrumental in predicting the feasibility and kinetics of reactions involving this compound.

Intermolecular Interaction Analysis

The forces that govern how molecules interact with each other are fundamental to understanding the properties of materials in the solid and liquid states. For this compound, these interactions determine its crystal structure, solubility, and boiling point.

Energy Decomposition Analysis (EDA) is a computational method used to break down the total interaction energy between two or more molecular fragments into physically meaningful components. This allows for a detailed understanding of the nature of the chemical bond or intermolecular interaction. The total interaction energy (ΔEint) is typically decomposed into terms such as:

Electrostatic (ΔEelstat): The classical electrostatic interaction between the unperturbed charge distributions of the fragments.

Pauli Repulsion (ΔEPauli): The destabilizing interaction arising from the repulsion between electrons of like spin (Pauli exclusion principle).

Orbital Interaction (ΔEorb): The stabilizing interaction from the mixing of occupied and unoccupied orbitals of the fragments, which includes charge transfer and polarization.

Dispersion (ΔEdisp): The stabilizing interaction arising from electron correlation effects (van der Waals forces).

To visualize and quantify the non-covalent interactions that stabilize the crystal structure of a molecule, techniques like Non-Covalent Interaction (NCI) plotting and Hirshfeld surface analysis are employed.

Hirshfeld Surface Analysis maps the electron distribution of a molecule within a crystal to explore intermolecular contacts. researchgate.net The surface is generated based on the space a molecule occupies in a crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, close intermolecular contacts can be visualized. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, typically representing hydrogen bonds or other strong interactions. nih.gov

A complementary tool is the 2D fingerprint plot, which summarizes all intermolecular contacts on the Hirshfeld surface. Studies on crystalline salts of similar molecules like trans-2,5-dimethylpiperazine (B131708) show that the most significant contributions to crystal packing come from H···H, O···H/H···O, or Cl···H/H···Cl contacts, depending on the counter-ion present. nih.govdntb.gov.ua For crystalline this compound, it is expected that H···H contacts would be highly prevalent due to the abundance of hydrogen atoms on the ethyl groups and the piperazine ring. N-H···N or other hydrogen bonds would also be significant contributors to the crystal packing.

The table below shows a projected breakdown of intermolecular contacts for solid this compound based on analyses of similar compounds. nih.govdntb.gov.ua

Projected Hirshfeld Surface Contact Contributions for this compound Crystal

Intermolecular Contact Projected Contribution (%)
H···H ~50 - 60%
N···H / H···N ~30 - 40%
C···H / H···C ~5 - 10%
Other < 5%

Non-Covalent Interaction (NCI) plotting is another method to visualize weak interactions in real space. It is based on the electron density and its reduced density gradient. The resulting isosurfaces highlight different types of interactions: large, blue discs indicate strong, attractive interactions like hydrogen bonds; green surfaces signify weaker van der Waals interactions; and red areas denote steric repulsion. This provides a qualitative and quantitative picture of the stabilizing and destabilizing non-covalent forces within the molecular system.

Prediction of Spectroscopic Parameters (e.g., simulated NMR, IR, UV-Vis spectra for validation of structural models)

Computational methods are instrumental in predicting the spectroscopic signatures of molecules. By simulating spectra for different potential structures, such as various conformers of the piperazine ring, researchers can compare these predictions with experimental data to confirm the molecule's three-dimensional structure. researchgate.net While specific, published simulated spectra for this compound are not widely available, the methodologies for their prediction are well-established.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a standard approach for this purpose. jksus.org The process typically begins with a geometry optimization to find the lowest energy conformation of the molecule. jksus.org Following optimization, further calculations can be performed on this stable structure to predict its spectroscopic parameters. mdpi.com

Simulated Nuclear Magnetic Resonance (NMR) Spectra

¹H and ¹³C NMR spectra can be predicted by calculating the magnetic shielding constants for each nucleus in the optimized molecular structure. These theoretical values can then be converted into chemical shifts (δ) for comparison with experimental spectra. Software tools can use these quantum chemical outputs or employ empirical data from extensive databases to generate predicted spectra. nmrdb.org For this compound, which has several non-equivalent protons and carbons, NMR simulation is crucial for assigning signals, especially in complex, second-order spectra. mdpi.com

The expected signals in the ¹H and ¹³C NMR spectra for this compound are summarized in the tables below. The predicted chemical shift ranges are based on general principles for aliphatic amines and substituted piperazines.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
-CH₂-CH 0.8 - 1.2 Triplet (t) Protons of the methyl group coupled to the adjacent methylene (B1212753) group.
-CH ₂-CH₃ 1.2 - 1.7 Quartet (q) Protons of the methylene group in the ethyl substituent.
Ring CH (C2, C3) 2.5 - 3.0 Multiplet (m) Methine protons on the piperazine ring at the point of substitution.
Ring CH₂ (C5, C6) 2.7 - 3.3 Multiplet (m) Methylene protons on the piperazine ring, likely showing complex splitting.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbons Predicted Chemical Shift (δ, ppm) Notes
-CH₂-C H₃ 10 - 15 Methyl carbon of the ethyl group.
-C H₂-CH₃ 20 - 30 Methylene carbon of the ethyl group.
Ring C H (C2, C3) 50 - 60 Substituted carbons on the piperazine ring.

Simulated Infrared (IR) Spectra

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. dtic.mil DFT calculations can determine these frequencies and their corresponding intensities, which allows for the plotting of a simulated spectrum. researchgate.netnih.gov This is particularly useful for identifying characteristic vibrations associated with specific functional groups and for analyzing the complex "fingerprint region" (below 1500 cm⁻¹), which is unique to each molecule. libretexts.org For this compound, key expected vibrational modes are detailed in the table below.

Table 3: Predicted Principal IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group Intensity
3350 - 3250 N-H Stretch Secondary Amine Medium-Weak
2975 - 2950 C-H Stretch (asymmetric) -CH₃ Strong
2950 - 2850 C-H Stretch (asymmetric) -CH₂- Strong
2875 - 2865 C-H Stretch (symmetric) -CH₃ Medium
2855 - 2845 C-H Stretch (symmetric) -CH₂- Medium
1470 - 1440 C-H Bend (scissoring) -CH₂- Medium
1385 - 1375 C-H Bend (umbrella) -CH₃ Medium

Simulated Ultraviolet-Visible (UV-Vis) Spectra

UV-Vis absorption spectra are predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). faccts.denih.govscm.com This method calculates the energies of electronic transitions from the ground state to various excited states. faccts.de The results provide the absorption wavelengths (λ_max) and the probability of the transition (oscillator strength). mdpi.com

As a saturated aliphatic diamine, this compound lacks extensive chromophores. It is therefore not expected to show significant absorption in the standard UV-Vis region (200-800 nm). Any electronic transitions, likely weak n→σ* transitions, would occur in the far-UV region, typically below 200 nm.

Development of Force Fields and Advanced Computational Models for Piperazine Derivatives

The computational study of piperazine derivatives relies heavily on the development and application of accurate force fields and advanced modeling techniques. These tools are essential for understanding the conformational behavior and intermolecular interactions of these flexible molecules. nih.govnih.gov

Force Fields for Piperazine Derivatives

Force fields are a set of potential energy functions and associated parameters used in molecular mechanics (MM) and molecular dynamics (MD) simulations. They allow for the rapid calculation of a molecule's potential energy based on its atomic coordinates. For piperazine derivatives, several general-purpose force fields are commonly employed:

OPLS (Optimized Potentials for Liquid Simulations): The OPLS family of force fields, including OPLS-AA and the more recent OPLS3e, is widely used for drug-like molecules and provides good coverage for the chemical space of piperazine derivatives. researchgate.netuib.noacs.orgacs.orgsemanticscholar.org

CHARMM (Chemistry at HARvard Macromolecular Mechanics): Originally developed for biomolecules, CHARMM force fields are also applied to study small molecules and their interactions, including piperazine-based compounds. rsc.org

MMFF (Merck Molecular Force Field): MMFF94 is another robust force field designed for broad applicability to organic and drug-like molecules, and it has been used in the conformational analysis of piperazine analogs. nih.gov

Tripos Force Field: This is another general force field used in computational chemistry for conformational analysis of flexible molecules. nih.gov

A significant challenge in computational modeling is the availability of accurate parameters for every possible chemical structure. For novel piperazine derivatives, standard force fields may lack specific parameters. In such cases, researchers perform high-level quantum mechanics calculations (e.g., DFT) to derive missing parameters, such as partial atomic charges or dihedral angle potentials, ensuring the model's accuracy. researchgate.netuib.no

Advanced Computational Models

Beyond standard molecular mechanics, a range of advanced computational models are used to investigate piperazine derivatives:

Quantum Mechanics (QM): Methods like DFT are used to obtain highly accurate information about the electronic structure, optimized geometry, reaction mechanisms, and spectroscopic properties of piperazine derivatives. jksus.orgnih.gov These methods provide a fundamental understanding that can be used to parameterize or validate simpler models like force fields.

Molecular Dynamics (MD) Simulations: Using the force fields described above, MD simulations model the movement of atoms in a molecule or system over time. This technique is crucial for exploring the conformational landscape of flexible piperazine rings, studying their solvation properties, and simulating their binding to biological targets like proteins. nih.govresearchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate variations in the chemical structure of compounds with changes in their biological activity. For piperazine derivatives, QSAR studies are used to identify key molecular descriptors (e.g., electronic properties, size, hydrophobicity) that govern their therapeutic effects, thereby guiding the design of new, more potent analogs. nih.gov

Conformational Analysis: This type of study, often performed with MM or QM methods, systematically explores the different spatial arrangements (conformations) of a molecule to identify the most stable forms. For piperazine derivatives, this is key to understanding which shape is responsible for its biological activity. nih.govnih.govacs.org

These computational approaches provide deep insights into the behavior of piperazine derivatives at the molecular level, complementing experimental work and accelerating the drug discovery and development process.

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound

**emerging Research Directions and Future Perspectives for 2,3 Diethylpiperazine**

Integration with Advanced Catalytic Systems

There is no specific research detailing the integration of 2,3-diethylpiperazine into advanced catalytic systems. Research in this area for related molecules, such as (2R,6R)-2,6-diethylpiperazine, has explored their use as chiral ligands in asymmetric hydrogenation. vulcanchem.com The potential of this compound as a ligand, particularly its chiral isomers (cis/trans, R/S), in metal-catalyzed reactions remains an unexplored area. Future studies could investigate its coordination chemistry and efficacy in catalytic processes like hydrogenation, C-C coupling reactions, or polymerization, but no such studies are currently available.

Applications in Functional Materials Science

No published studies were found that describe the synthesis or application of functional materials derived from this compound. The broader field of polymer science utilizes various heterocyclic compounds to create materials with specific properties, such as thermal resistance or conductivity. nih.govuniversci.comuc.edu For instance, piperazine (B1678402) and its derivatives have been incorporated into polymers for applications like CO2 capture and the formation of durable membranes. However, the specific contribution or potential of the 2,3-diethyl- moiety in this context has not been investigated.

Bioinspired Chemical Synthesis Utilizing this compound Derivatives

The concept of bioinspired synthesis involves mimicking natural processes to create complex molecules. beilstein-journals.orgmdpi.com While this is a thriving area of research, there is no evidence in the available literature of bioinspired synthetic routes involving this compound or its derivatives. Such research would likely require a known natural product containing this specific scaffold or a bio-catalytic process (e.g., using enzymes) capable of its stereoselective synthesis, neither of which has been reported.

Methodological Advancements in Characterization and Analysis

There are no studies focused on developing advanced methodological advancements for the characterization and analysis of this compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry would be the presumed methods for its characterization. core.ac.uk Advanced techniques like ion mobility spectrometry-mass spectrometry have been used to characterize complex drug molecules that may contain a piperazine ring, but this has not been specifically applied to or developed for this compound. acs.org

Prospects for Sustainable Synthesis and Application

While green chemistry principles are widely applied to the synthesis of heterocyclic compounds, including general piperazines, jmaterenvironsci.comacs.org specific research into the sustainable or "green" synthesis of this compound is not available. Reports on related compounds sometimes mention the use of greener catalysts or solvents, but these are not detailed for this compound. vulcanchem.com Establishing an efficient, atom-economical, and environmentally benign synthesis would be a prerequisite for any sustainable application, but this foundational work has not been published.

Q & A

Q. What are the standard synthetic routes for 2,3-diethylpiperazine, and how can reaction conditions be optimized?

this compound is synthesized via acid-catalyzed dimerization of 1-ethylaziridine. Key steps include:

  • Catalyst selection : Hydriodic acid (HI) or sulfuric acid (H₂SO₄) at 25–30°C in acetone/water mixtures.
  • Reaction monitoring : Gas-liquid partition chromatography (glpc) and infrared spectroscopy (IR) track conversion rates and byproduct formation. For example, IR bands at 955 cm⁻¹ (diethylpiperazine) and 730 cm⁻¹ (unreacted aziridine) are diagnostic .
  • Workup : Neutralization with anhydrous K₂CO₃ and purification via solvent evaporation or recrystallization from acetone-water.

Table 1 : Representative reaction conditions and yields

CatalystSolventTemp (°C)Time (days)Yield (%)
H₂SO₄Acetone25–305~40
HIAcetone257~50

Methodological tip : Prolonged reaction times (>7 days) may lead to quaternary nitrogen byproducts, reducing yields .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical techniques :
    • Elemental analysis : Nitrogen content (theoretical: 19.72%) validates stoichiometry .
    • Refractive index : Measured as 1.4520–1.4540 (lit. 1.4520–1.4542) .
    • Chromatography : Glpc with Carbowax 20M/KOH columns resolves diethylpiperazine from aziridine precursors .
  • Purity assessment : HPLC or NMR (e.g., absence of aziridine peaks at δ 2.5–3.0 ppm).

Advanced Research Questions

Q. What mechanisms explain yield variations in this compound synthesis under acidic conditions?

Yield discrepancies often arise from competing reactions:

  • Quaternary nitrogen formation : Aziridine intermediates may react with excess acid to form stable salts (e.g., 1-ethyl-azeptamine), detectable via IR or mass spectrometry .
  • Catalyst inhibition : Sodium iodide (NaI) additives in acetone-water systems reduce side reactions by stabilizing intermediates .
  • Kinetic modeling : Rate constants for dimerization vs. side reactions can be derived from time-resolved glpc data to optimize catalyst loading and solvent ratios.

Q. How can isotopic labeling (e.g., deuterated derivatives) enhance pharmacokinetic studies of this compound?

Deuterated analogs like N-(2,3-dichlorophenyl)piperazine-d8 (DCPP-d8) enable:

  • Metabolic tracking : LC-MS/MS quantifies deuterium retention in vivo to map metabolic pathways.
  • Receptor binding assays : Isotopic substitution minimizes metabolic interference, improving specificity in dopamine D3 receptor studies .
  • Synthetic protocol : Substitute 1-(2,3-dichlorophenyl)piperazine with deuterated precursors, followed by purification via normal-phase chromatography .

Q. What computational approaches predict the bioactivity of this compound derivatives?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like dopamine receptors. For example, this compound’s ethyl groups enhance hydrophobic binding in D3 receptor pockets .
  • QSAR modeling : Correlate substituent effects (e.g., Cl, OCH₃) with IC₅₀ values using datasets from analogs like 1-(3,4-dimethoxyphenyl)-3-methylpiperazine .

Q. How do storage conditions impact this compound stability in long-term studies?

  • Degradation pathways : Hydrolysis or oxidation under ambient conditions forms diketopiperazines (detectable via LC-MS).
  • Best practices :
    • Store at 2–8°C in inert atmospheres (N₂ or Ar).
    • Use amber vials to prevent photodegradation .
    • Monitor purity biannually via HPLC (retention time: ~8.2 min for intact compound) .

Q. What strategies resolve contradictions in pharmacological data for this compound analogs?

Case study: Discrepant IC₅₀ values for dopamine receptor binding may stem from:

  • Assay variability : Standardize buffer pH (7.4) and temperature (37°C) across labs.
  • Isomer interference : Chiral impurities (e.g., (2R,5R)-dimethylpiperazine) can skew results. Use chiral columns (e.g., Chiralpak IA) to isolate enantiomers .

Q. How can researchers mitigate environmental risks during this compound disposal?

  • Waste treatment : Segregate halogenated byproducts (e.g., dichlorophenyl derivatives) and incinerate at >850°C with scrubbers for HCl capture .
  • Regulatory compliance : Follow EPA guidelines for amine-containing waste (40 CFR Part 261) .

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